![molecular formula C14H19N5O B2822170 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034576-55-9](/img/structure/B2822170.png)

8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

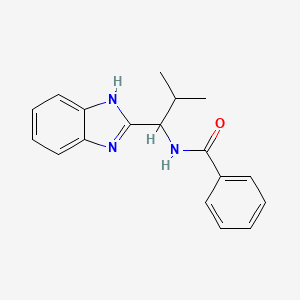

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The core structure of these molecules is a pyrimidine ring, which is a heterocyclic compound. The presence of various functional groups attached to the pyrimidine ring suggests potential for modulating the molecule’s bioactivity and interaction with biological targets.Chemical Reactions Analysis

The synthesis of these compounds involves several chemical reactions, including the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Aplicaciones Científicas De Investigación

Antitumor Activity

A variety of new morpholinylchalcones and pyrido[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antitumor activities. Compounds exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some showing promising activities, indicative of potential applications in cancer research and therapy Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, Y. Mabkhot, 2017, Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

PI3K-AKT-mTOR Pathway Inhibition

The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, was significant in the development of novel inhibitors for the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, and its inhibition is a key target in cancer therapy. The work demonstrates the importance of the morpholine scaffold in designing kinase inhibitors, showcasing an innovative approach to targeting this critical cellular signaling pathway H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, Sandeep Pal, S. Peace, Joanna M Redmond, D. Summers, 2019, Journal of medicinal chemistry.

Fungicidal Activities

Research into the aza-Wittig reactions of iminophosphorane with aromatic isocyanates led to the synthesis of a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds have demonstrated excellent fungicidal activities against a variety of fungi, highlighting their potential as effective agents in combating fungal infections or in agricultural applications Yanggen Hu, A. Zheng, X. Ruan, M. Ding, 2008, Beilstein Journal of Organic Chemistry.

Synthetic Chemistry and Molecular Docking

In synthetic chemistry, the versatility of morpholine and pyrido[2,3-d]pyrimidin scaffolds has been exploited in various molecular constructions and docking studies. Computational and synthetic approaches have been used to develop compounds with targeted biological activities, demonstrating the critical role of these scaffolds in medicinal chemistry and drug design G. L. Hoang, Adam J Zoll, J. Ellman, 2019, Organic letters.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFKWVDDWCYSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)

![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)

![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)